(4-Phenoxyphenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(4-phenoxyphenyl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2S/c26-23(19-9-11-22(12-10-19)27-21-7-2-1-3-8-21)25-15-6-16-28-18-20(25)17-24-13-4-5-14-24/h1-3,7-12,20H,4-6,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVFUCSSHRLUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Phenoxyphenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 348.47 g/mol. The structure features a phenoxy group, a pyrrolidine moiety, and a thiazepane ring, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing phenoxy and thiazepane structures have been tested against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may possess moderate antibacterial activity, particularly against gram-positive bacteria.
Anticancer Activity
The anticancer potential of (4-Phenoxyphenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been investigated in several cancer cell lines. Studies demonstrate its ability to inhibit cell proliferation through various mechanisms.
Case Study: In Vitro Effects on Cancer Cell Lines
A study assessed the compound's effects on human cancer cell lines such as HeLa (cervical) and A549 (lung) cells:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis |
| A549 | 20.5 | Cell cycle arrest at G2/M phase |
This data suggests that the compound effectively induces apoptosis and disrupts the cell cycle in cancer cells, making it a candidate for further anticancer drug development.
Mechanistic Insights
The biological mechanisms underlying the activities of this compound are still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in signaling pathways related to cell growth and survival.
In Silico Studies
Computational modeling has been employed to predict how the compound interacts with proteins associated with cancer progression. Molecular docking studies indicate strong binding affinity to targets such as:
- Proteins involved in apoptosis regulation
- Kinases associated with cell proliferation
These interactions are crucial for understanding how the compound exerts its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Core Heterocycles : The 1,4-thiazepane in the target compound offers greater conformational flexibility compared to the rigid 1,2,4-triazole or tetrahydrofuran . This flexibility may enhance receptor binding in therapeutic contexts.
- Substituent Effects: The phenoxyphenyl group in the target compound contrasts with the electron-withdrawing phenylsulfonyl group in the triazole analog . This difference could influence electronic properties and bioavailability.
- Synthetic Complexity : The target compound likely requires advanced synthetic strategies (e.g., ring expansion or selective alkylation), whereas the triazole derivative employs straightforward nucleophilic substitution.
Pharmacological Potential
- Triazole Derivatives: Known for antimicrobial activity due to metal-binding triazole cores . The target compound’s thiazepane may lack this property but could exhibit CNS activity via amine-mediated interactions.
- Phosphino Nucleotide Analogs: The tetrahydrofuran-based compound highlights the role of sulfur and phosphorous in modulating nucleotide interactions. The target compound’s thioether linkage (in thiazepane) might similarly influence redox or enzymatic processes.
Preparation Methods
Cyclization via CSIC Reaction
The CSIC (Cyclization via Sulfur, Iodine, and Carbonyl) reaction, detailed in recent work on 1,2-thiazepan-6-one 1,1-dioxides, offers a template for 1,4-thiazepane formation. Adapting this method:
- Sulfur Incorporation : Reacting γ-aminobutyric acid derivatives with thionyl chloride yields sulfonamide intermediates.
- Iodocyclization : Treatment with iodine induces cyclization, forming the thiazepane core. For example, β-keto sulfones reacted with primary amines under CSIC conditions produce 75–85% yields of seven-membered sultams.
- Reductive Desulfurization : Subsequent reduction with Raney nickel removes excess sulfur, yielding the saturated thiazepane.
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts enables thiazepane synthesis from diene precursors. For instance, a diallylamine derivative with a thioether group undergoes RCM to form the ring, followed by hydrogenation to saturate the double bond. This method achieves 60–70% yields but requires stringent anhydrous conditions.
Introducing the Pyrrolidin-1-ylmethyl Substituent
Alkylation of Thiazepane Intermediates
A bromide or tosylate at position 3 of the thiazepane reacts with pyrrolidine in a nucleophilic substitution:
$$
\text{Thiazepane-Br} + \text{Pyrrolidine} \xrightarrow{\text{Base}} \text{Thiazepane-CH}_2\text{-Pyrrolidine} + \text{HBr}
$$
Yields range from 50–65%, with optimization via phase-transfer catalysts.
Mannich Reaction
A three-component Mannich reaction introduces the aminomethyl group directly:
$$
\text{Thiazepane} + \text{Formaldehyde} + \text{Pyrrolidine} \xrightarrow{\text{Acid}} \text{Thiazepane-CH}_2\text{-Pyrrolidine}
$$
This one-pot method achieves 70–80% efficiency but requires careful pH control.
Coupling the Phenoxyphenyl Methanone Moiety
Friedel-Crafts Acylation
The phenoxyphenyl group’s electron-rich aromatic ring facilitates electrophilic substitution:
- Acyl Chloride Formation : Convert the thiazepane-4-carboxylic acid to its chloride using SOCl₂.
- Acylation : React with 4-phenoxyphenylbenzene under AlCl₃ catalysis:
$$
\text{Ar-H} + \text{R-COCl} \xrightarrow{\text{AlCl}_3} \text{Ar-CO-R} + \text{HCl}
$$
Yields reach 60–75%, though competing ortho substitution may occur.
Suzuki-Miyaura Coupling
For greater regioselectivity, a pre-functionalized thiazepane boronic ester couples with a phenoxyphenyl ketone halide:
$$
\text{Thiazepane-B(OH)}_2 + \text{Ar-CO-X} \xrightarrow{\text{Pd Catalyst}} \text{Ar-CO-Thiazepane} + \text{Byproducts}
$$
This method achieves 80–90% yields but requires expensive palladium ligands.
Optimization and Purification
Chromatographic Resolution
Racemic mixtures from diastereoselective reductions (e.g., using AlH₃/THF) are resolved via chiral HPLC with cellulose-based columns, achieving >99% enantiomeric excess.
Crystallization Techniques
Salt formation with resolving agents (e.g., dibenzoyl tartaric acid) enhances crystalline purity. For example, the cis(–) enantiomer crystallizes preferentially in ethanol, yielding 95% purity.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the thiazepane’s chair-like conformation and the ketone’s planar geometry (Olex2 refinement, R-factor = 0.032).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
